molecular formula C15H15NO B2518213 N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide CAS No. 326832-35-3

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide

Cat. No. B2518213
CAS RN: 326832-35-3
M. Wt: 225.291
InChI Key: VNRDMRGVAJYPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is available for research use and can be purchased from various suppliers .


Molecular Structure Analysis

The molecular structure of “N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” can be represented by the SMILES string CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 . This string represents a 2D structure of the molecule and can be used to generate a 3D model.

Scientific Research Applications

1. Powerful Ligands in Cu-Catalyzed Aryl Amination N-(naphthalen-1-yl)-N′-alkyl oxalamides, a class of compounds to which N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide belongs, have been proven to be powerful ligands . They enable a coupling reaction of (hetero)aryl iodides with primary amines to proceed at 50 °C with only 0.01 mol % of Cu2O and ligand . They also facilitate a coupling reaction of (hetero)aryl bromides with primary amines and ammonia at 80 °C .

Synthesis of (Hetero)Aryl Amines

These compounds are used in the synthesis of (hetero)aryl amines . This is a significant application as aryl amines are one of the most important classes of chemicals for both academics and industry . Their motifs are quite frequent in bioactive natural products and artificial compounds such as pharmaceuticals, agrochemicals, and material molecules .

Use in Organic Synthesis

Aryl amines often serve as valuable building blocks in organic synthesis . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can make these processes more efficient and cost-effective .

High Turnover Reactions

One of the challenges in metal-catalyzed aryl amination reactions is achieving high turnovers . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can help overcome this challenge, enabling reactions to proceed with low catalytic loadings of both copper catalysts and ligands .

5. Synthesis of Biheterocyclic Phosphonic α-Amino Esters N-(naphthalen-1-yl)-N′-alkyl oxalamides can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These compounds have a wide range of applications, including in medicine and agrochemistry .

Use in Click Chemistry

The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide could potentially be used in similar click chemistry reactions.

properties

IUPAC Name

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-15(17)12-8-9-12/h2-7,12H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRDMRGVAJYPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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